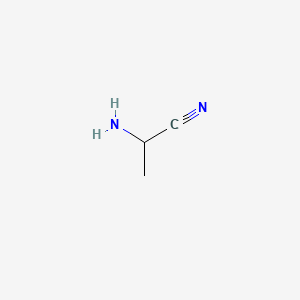

2-Aminopropanenitrile

描述

Nomenclature and Structural Variants

2-Aminopropanenitrile is known by several names in scientific literature, reflecting its chemical structure. Its IUPAC name is this compound. sigmaaldrich.comchemspider.comebi.ac.uk It is also commonly referred to as α-aminopropionitrile, highlighting the amino group's position on the alpha-carbon relative to the nitrile group. aip.orgchemspider.comresearchgate.net Other synonyms include alaninenitrile, 1-cyanoethylamine, and DL-α-aminopropionitrile. cymitquimica.comcymitquimica.com

The compound's chemical formula is C₃H₆N₂ and it has a molecular weight of approximately 70.09 g/mol. cymitquimica.comontosight.ai As a chiral molecule, this compound exists as two non-superimposable mirror images, or enantiomers: (R)-2-aminopropanenitrile and (S)-2-aminopropanenitrile. ebi.ac.uk The molecule also has a structural isomer, 3-aminopropanenitrile (B50555) (also known as β-aminopropionitrile or BAPN), where the amino group is attached to the third carbon of the propane (B168953) chain. aip.orgarxiv.orgwikipedia.orgarxiv.org However, studies suggest that this compound is the more stable of the two isomers. aip.orgnih.gov

| Identifier | Value |

|---|---|

| IUPAC Name | This compound sigmaaldrich.comchemspider.comebi.ac.uk |

| Synonyms | α-aminopropionitrile, Alaninenitrile, 1-Cyanoethylamine aip.orgcymitquimica.comcymitquimica.com |

| CAS Number | 2134-48-7 sigmaaldrich.comchemspider.comapolloscientific.co.uk |

| Chemical Formula | C₃H₆N₂ ontosight.aialfa-chemistry.com |

| Molecular Weight | 70.09 g/mol cymitquimica.comcymitquimica.com |

| Isomers | (R)- and (S)-enantiomers, 3-aminopropanenitrile aip.orgebi.ac.uk |

Significance in Interdisciplinary Research

The scientific interest in this compound spans several key disciplines, each exploring different facets of its chemical nature and potential significance.

Astrochemistry and Astrobiology

This compound is a molecule of significant interest in the fields of astrochemistry and astrobiology as a potential precursor to the amino acid alanine (B10760859). nih.govaip.orgaip.org While not yet definitively detected in the interstellar medium (ISM), it is considered a strong candidate for future detection. aip.orgaanda.orgresearchgate.netacs.org This is partly due to the successful detection of its simpler analogue, aminoacetonitrile (B1212223) (a precursor to glycine), in the giant molecular cloud Sagittarius B2(N). aip.orgaanda.orgaanda.org Searches for this compound have been conducted in this region. aanda.orgaanda.orgaanda.org

The stability of this compound makes it a plausible molecule in astrophysical environments. nih.gov Studies have shown it to be more stable than its linear isomer, 3-aminopropionitrile. aip.orgresearchgate.net The analysis of meteorites, such as the Murchison meteorite, has revealed the presence of various amino acids with a slight excess of the L-enantiomer, suggesting that the building blocks of life could have extraterrestrial origins. aip.orgnih.gov The inherent stability of α-amino nitriles like this compound suggests they could be major contributors to the enantiomeric excesses observed in meteoritic amino acids. nih.govresearchgate.netnih.gov

Prebiotic Chemistry and Origin of Life

In the context of prebiotic chemistry, this compound is a crucial intermediate in the formation of alanine. nih.govaip.orgaip.org Its hydrolysis directly yields alanine, a fundamental proteinogenic amino acid. aip.orgresearchgate.netaanda.org This conversion is a key step in the Strecker synthesis, a widely accepted model for the abiotic formation of amino acids. acs.orgstudysmarter.co.uk The Strecker reaction involves the condensation of an aldehyde (in this case, acetaldehyde), ammonia (B1221849), and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. acs.orgmasterorganicchemistry.com

The stability of this compound compared to other isomers with the same chemical formula (C₃H₆N₂) supports its potential abundance in prebiotic environments, following the minimum energy principle. nih.govresearchgate.net Furthermore, the polymerization of this compound and the subsequent hydrolysis of the resulting polymer can lead to the formation of dipeptides like dialanine and trialanine, providing a pathway to more complex biomolecules. aip.org This highlights the central role of this compound in chemical evolution scenarios leading to the origin of life. aip.org

Synthetic Organic Chemistry

This compound is a versatile building block in synthetic organic chemistry. ontosight.ai Its synthesis is often achieved through the Strecker reaction, which involves the one-pot reaction of acetaldehyde, ammonia, and hydrogen cyanide. acs.orgstudysmarter.co.uk This method is a classic approach for preparing α-amino acids and their nitrile precursors. acs.orgorganic-chemistry.org

The presence of both an amino and a nitrile functional group allows for a wide range of chemical transformations. ontosight.ai The nitrile group can be hydrolyzed to a carboxylic acid, as seen in the synthesis of alanine, or reduced to an amine. masterorganicchemistry.comnrochemistry.com The amino group can undergo various reactions, such as acylation. This dual functionality makes this compound a useful intermediate for synthesizing a variety of organic compounds, including pharmaceuticals and pesticides. ontosight.ai For instance, N-acylated α-aminonitriles, derived from Strecker-type reactions, are known to be inhibitors of certain enzymes. acs.org

Biochemistry and Enzymology

In the realm of biochemistry and enzymology, this compound is recognized as a substrate for a class of enzymes known as nitrilases. d-nb.infonih.govd-nb.info These enzymes catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia. nih.gov The stereospecific bioconversion of α-aminopropionitrile to L-alanine has been demonstrated using nitrilases from various microbial sources, including bacteria and fungi. nih.govd-nb.info

For example, early studies identified enzymes in an unidentified basidiomycete capable of hydrolyzing 2-aminopropionitrile. d-nb.info More recently, a fungal strain of the Geotrichum genus was found to have high nitrilase activity with specificity for fatty nitriles, including 3-aminopropanenitrile. nih.govresearchgate.net The enzymatic hydrolysis of nitriles is of significant industrial interest due to its mild reaction conditions and potential for stereoselectivity, offering an environmentally friendly alternative to chemical hydrolysis methods. d-nb.info

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-aminopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2/c1-3(5)2-4/h3H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMZETBJZRERCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943896 | |

| Record name | 2-Aminopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2134-48-7, 51806-98-5 | |

| Record name | Propanenitrile, 2-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2134-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002134487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051806985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanenitrile, 2-amino | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways

Evolution of Synthetic Routes to 2-Aminopropanenitrile

The synthesis of α-aminonitriles, particularly this compound, is historically rooted in the foundational work of Adolph Strecker. Over the decades, this initial discovery has evolved into a range of sophisticated methods optimized for yield, efficiency, and stereocontrol.

Historical Context of Strecker Reaction and this compound Synthesis

The German chemist Adolph Strecker first reported the synthesis of an amino acid from an aldehyde in 1850. chemeurope.comwikipedia.org His foundational experiment involved the three-component reaction of acetaldehyde, ammonia (B1221849), and hydrogen cyanide to produce this compound. acs.org This α-aminonitrile was then subjected to acidic hydrolysis to yield racemic alanine (B10760859). acs.org This series of chemical reactions became known as the Strecker synthesis and represented the first-ever synthesis of an amino acid. chemeurope.comwikipedia.org

The reaction mechanism proceeds in two main stages. First, the aldehyde reacts with ammonia in a nucleophilic addition to form a hemiaminal, which then eliminates water to create an iminium ion. chemeurope.comwikipedia.org A subsequent nucleophilic attack by a cyanide ion on the iminium carbon yields the α-aminonitrile, in this case, this compound. chemeurope.commasterorganicchemistry.com The original protocol laid the groundwork for a versatile and broadly applicable method for preparing a wide variety of both natural and non-natural α-amino acids. acs.org While initially using hazardous hydrogen cyanide gas, safer alternatives like ammonium (B1175870) chloride with potassium cyanide were later adopted. masterorganicchemistry.com

Modern Strecker Reaction Variants and Optimization for this compound Production

Continuous efforts to refine the Strecker reaction have led to significant methodological optimizations aimed at improving yields, simplifying procedures, and employing greener reaction conditions. acs.org These modern variants focus on alternative catalysts, cyanide sources, and reaction environments. researchgate.net

Key areas of optimization include:

Alternative Cyanide Sources: To avoid the use of highly toxic hydrogen cyanide, modern protocols often utilize salts like potassium cyanide (KCN) or organosilicon compounds like trimethylsilyl (B98337) cyanide (TMSCN). researchgate.net

Catalysis: A wide array of catalysts have been explored to enhance reaction rates and efficiency. These range from Lewis acids to heterogeneous catalysts. For instance, Montmorillonite KSF clay has been demonstrated as an effective catalyst for the one-pot synthesis of α-aminonitriles. organic-chemistry.org

Reaction Conditions: Innovations in reaction conditions include performing the synthesis under solvent-free conditions or in aqueous media. organic-chemistry.org Supramolecular catalysis using β-cyclodextrin in water under neutral conditions has been shown to be effective. organic-chemistry.org

The table below summarizes several modern approaches to the Strecker synthesis, highlighting the diversity of catalysts and conditions employed.

| Catalyst/Condition | Cyanide Source | Substrates | Key Feature |

| Montmorillonite KSF clay | KCN | Aldehydes/Ketones, Amines | Heterogeneous catalysis, simple work-up. organic-chemistry.org |

| β-Cyclodextrin | KCN | Aldehydes, Amines | Supramolecular catalysis in water under neutral pH. organic-chemistry.org |

| Solvent-Free | Not Specified | Aldehydes/Ketones, Amines | Environmentally friendly, avoids organic solvents. organic-chemistry.org |

| NHC-Amidate Palladium(II) Complex | Not Specified | Aldehydes/Ketones | Efficient three-component reaction catalysis. organic-chemistry.org |

These advancements have made the Strecker reaction a more robust and adaptable tool in organic synthesis, facilitating the efficient production of this compound and its derivatives. acs.orgresearchgate.net

Enantioselective Synthesis of Chiral this compound

While the classical Strecker synthesis produces a racemic mixture of α-aminonitriles, the demand for enantiomerically pure amino acids in pharmaceuticals and biological studies has driven the development of asymmetric methods. chemeurope.comwikipedia.org These approaches utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Asymmetric Catalysis in this compound Formation

Asymmetric catalysis is a powerful strategy to achieve enantioselectivity by using a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. youtube.com In the context of the Strecker reaction, chiral catalysts guide the nucleophilic addition of cyanide to the imine intermediate, favoring the formation of one enantiomer of this compound over the other. wikipedia.org

The first asymmetric Strecker reaction was reported in 1963, and the first synthesis using a chiral catalyst was published in 1996. wikipedia.org Since then, various catalytic systems have been developed:

Chiral Lewis Acid Catalysts: Titanium-based catalysts have been employed for the highly enantioselective cyanation of imines. organic-chemistry.org

Organocatalysts: Small organic molecules can act as chiral catalysts. For example, a tethered bis(8-quinolinolato) aluminum complex has been used for the dual-activation asymmetric Strecker reaction of aldimines. organic-chemistry.org

Dual Catalysis Systems: Recent innovations include dual-catalysis approaches where two different catalytic systems work in concert to improve efficiency and enantioselectivity. youtube.com

The table below presents examples of chiral catalysts used in asymmetric Strecker-type reactions and their reported effectiveness.

| Catalyst Type | Example Catalyst | Enantiomeric Excess (e.e.) | Reference |

| Titanium-based | Not specified complex | High | organic-chemistry.org |

| Aluminum Complex | Tethered Bis(8-quinolinolato) Al Complex | Not specified | organic-chemistry.org |

| Organocatalyst | Imidazolidinone catalysts | High levels of enantioselectivity | youtube.com |

| Brønsted Acid | Confined imidodiphosphorimidate (IDPi) | High enantioselectivity | nih.govnih.gov |

These catalytic methods are crucial for accessing specific stereoisomers of amino acids and their precursors, which is vital for applications in drug development. youtube.com

Chiral Auxiliaries and Ligands in this compound Synthesis

An alternative strategy for achieving enantioselectivity involves the use of chiral auxiliaries. chemeurope.com A chiral auxiliary is an organic compound that is temporarily incorporated into the substrate, directs a stereoselective reaction, and is then removed. youtube.com In the synthesis of this compound, a chiral amine can be used instead of ammonia, leading to the formation of a diastereomeric mixture of α-aminonitriles that can often be separated. Subsequent removal of the chiral auxiliary yields the enantioenriched aminonitrile.

The use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and chiral tridentate ligands has become a prominent methodology for the asymmetric synthesis of various amino acids. nih.gov This approach involves a chiral ligand that coordinates to a metal center, creating a chiral environment that directs the alkylation or other modifications of the substrate with high stereocontrol. nih.gov For instance, chiral tridentate ligands based on (R)- or (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have been developed and refined to improve their stereo-controlling properties. nih.gov

Alternative and Emerging Synthetic Pathways for this compound and its Derivatives

While the Strecker reaction remains a dominant method, research into alternative and emerging pathways continues to provide new tools for the synthesis of this compound and its derivatives. One such emerging area involves the use of highly strained ring systems as synthetic precursors.

The synthesis of 3-amino-2H-azirines, which are three-membered ring structures containing a C=N double bond, offers a novel route to α,α-disubstituted α-amino acids. nih.gov These azirines, when substituted with two different groups at the C2 position, are chiral. They can be synthesized and used as building blocks. Although the separation of their stereoisomers can be challenging, they represent versatile intermediates. nih.gov The reaction of these chiral azirines can lead to the formation of α-amino acid derivatives, providing an alternative to the direct cyanation of an imine. This pathway is particularly useful for creating amino acids with quaternary α-carbon centers, which are of significant interest in medicinal chemistry.

Reactions from Acrylic Acid and Acrylonitrile (B1666552) Precursors

The production of β-aminopropionic acid derivatives, including this compound, can be achieved through the reaction of primary or secondary amines with acrylic acid derivatives. google.comgoogle.com A common precursor for this synthesis is acrylonitrile. google.com The process involves reacting an amine of interest with an acrylic acid derivative, resulting in a reaction mixture that contains the desired β-aminopropionic acid derivative as the main product, alongside unreacted starting materials. google.com

In a typical procedure, an amine such as isophoronediamine is reacted with acrylonitrile. google.comgoogle.com The reaction is often carried out by adding acrylonitrile dropwise to the amine, sometimes in the presence of water, at a controlled temperature, for instance, between 20 to 50°C. google.com Following the initial reaction, the mixture is typically stirred for several hours at a slightly elevated temperature to ensure the reaction proceeds to a satisfactory level. google.com

A key challenge in these syntheses is the presence of unreacted acrylic acid derivative in the product mixture. To address this, a scavenger amine, which is a second secondary amine, can be introduced to react with the remaining acrylic acid derivative. google.comgoogle.com This step converts the unreacted precursor into a second β-aminopropionic acid derivative. google.com For many applications, the presence of small amounts of this second derivative is not detrimental and can remain in the final product mixture. google.com

The reaction involving acrylonitrile and concentrated ammonium hydroxide (B78521) is a well-established method for producing β-aminopropionitrile. orgsyn.org This reaction is typically performed in heavy-walled bottles due to a potential increase in pressure. orgsyn.org Cold acrylonitrile is added to the ammonium hydroxide, and the mixture is shaken until it becomes homogeneous. orgsyn.org An exothermic reaction ensues, and the temperature can rise significantly. orgsyn.org After allowing the reaction to proceed for several hours, the water and excess ammonia are removed under reduced pressure. orgsyn.org The resulting mixture of primary and secondary amines is then separated by fractional distillation. orgsyn.org It is crucial to use polymer-free acrylonitrile for this reaction to proceed efficiently. orgsyn.org

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aminonitriles, aiming to develop more sustainable and environmentally friendly processes. rsc.orgnih.gov These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous substances.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique has been successfully employed in the synthesis of various nitrogen-containing heterocyclic compounds and substituted aminonitriles, offering significant advantages over conventional heating methods. nih.govnih.govorganic-chemistry.org

In the context of aminonitrile synthesis, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. For instance, the synthesis of 5-substituted 2-aminothiophenes, which are structurally related to aminonitriles, was achieved in just 20 minutes at 70°C using microwave heating, compared to 4 hours with classical heating. organic-chemistry.org Similarly, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives was accomplished in a mere two minutes under microwave irradiation. researchgate.net These examples highlight the potential of microwave-assisted methods to provide rapid and efficient access to aminonitrile derivatives. organic-chemistry.orgresearchgate.net The introduction of aminomethylene substituents into 2-pyridone structures has also been efficiently achieved using microwave assistance, proving superior to traditional heating conditions. nih.gov

Solvent-Free and Catalytic Systems

The development of solvent-free and catalytic systems represents another significant advancement in the green synthesis of aminonitriles. The Strecker reaction, a classic method for synthesizing α-aminonitriles, can be performed under more environmentally benign conditions using solid acid catalysts like Nafion®-H. rsc.org This heterogeneous catalyst can be easily recovered and reused, minimizing waste. rsc.org The general procedure involves reacting an aldehyde or ketone, an amine, and a cyanide source, such as trimethylsilylcyanide (TMSCN), in the presence of the catalyst. rsc.org While dichloromethane (B109758) is sometimes used as a solvent in these reactions, the development of completely solvent-free systems remains a key goal in green chemistry. rsc.org

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound is of significant interest due to the potential biological activities of these compounds. nih.gov Various methodologies have been developed to introduce substituents at different positions of the aminonitrile scaffold, leading to a diverse range of derivatives.

One approach involves the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogs of aromatic amino acids. rsc.org This method utilizes chiral 3-acyl-1,3-oxazolidin-2-ones to direct the stereoselective introduction of a substituent at the C-2 position. rsc.org Electrophilic attack on the enolates derived from these chiral auxiliaries allows for the preparation of derivatives with phenyl, 4-hydroxyphenyl, benzyl, or indol-3-yl substituents. rsc.org

Another versatile method for creating substituted aminonitrile analogs is through domino reactions. For example, a metal-free domino methodology has been developed for the synthesis of substituted 2-aminopyrroles from alkynyl vinyl hydrazides. nih.govresearchgate.net This process involves a propargylic 3,4-diaza-Cope rearrangement followed by a tandem isomerization and cyclization, yielding a variety of substituted 2-aminopyrroles. nih.gov

Furthermore, substituted 2-aminopyrazines can be prepared by the cyclization of a hydroxyimino-substituted aminoacetonitrile (B1212223) with an acid catalyst such as polyphosphoric acid. google.com This method allows for the introduction of various substituents on the pyrazine (B50134) ring. google.com The table below provides examples of substituted this compound analogs and the synthetic methods used.

| Substituted Analog | Synthetic Methodology | Key Features |

| 2-Substituted 3-Aminopropanoic Acid Derivatives | Enantioselective synthesis using chiral auxiliaries | Allows for the preparation of β-analogs of aromatic amino acids with high enantioselectivity. rsc.org |

| Substituted 2-Aminopyrroles | Metal-free domino reaction of alkynyl vinyl hydrazides | Provides access to a diverse range of substituted 2-aminopyrroles. nih.gov |

| Substituted 2-Aminopyrazines | Cyclization of hydroxyimino-substituted aminoacetonitriles | Enables the synthesis of various substituted 2-aminopyrazine (B29847) derivatives. google.com |

Mechanistic Investigations of 2 Aminopropanenitrile Reactivity

Stereochemical Pathways and Chiral Inversion Mechanisms

The stereochemistry of 2-aminopropanenitrile (2-APN) is fundamental to its role as a precursor to alanine (B10760859). nih.gov Investigations into the mechanisms of chiral inversion explore how one enantiomer (e.g., S-2-APN) can transform into the other (R-2-APN).

To systematically explore the stereochemical pathways of 2-APN, high-level quantum-mechanical computations using the Global Reaction Route Mapping (GRRM) method have been employed. nih.govaip.orgaip.org This automated strategy systematically maps out potential energy surfaces to find all equilibrium states, transition states, and dissociation channels. aip.org GRRM studies on 2-APN have revealed multiple pathways for chiral inversion. nih.govaip.org

These computational explorations have not only predicted the conventional mechanism for chiral inversion, which proceeds through an achiral intermediate, but have also uncovered a counterintuitive "flipping" mechanism that occurs via chiral intermediates. nih.govaip.org The feasibility of these pathways has been analyzed under temperature conditions similar to those of the interstellar medium, suggesting that stereoinversion in 2-APN is more feasible than its dissociation. nih.govaip.org Out of 13 identified equilibrium states, three (EQ2, EQ5, and EQ10) possess C_s symmetry, meaning they are achiral, while all searched transition states were found to be chiral, indicating that a direct single-step transformation between enantiomers is not possible. aip.org

The energy barriers associated with the interconversion of 2-APN stereoisomers are a key factor in determining the likelihood of these transformations. Analysis using quantum-mechanical theories provides insight into the feasibility of the proposed pathways. aip.org A particularly noteworthy finding from GRRM studies is the existence of a low-energy pathway for stereoinversion. nih.govaip.org

One of the identified pathways exhibits a flipping energy barrier as low as 3.68 kJ/mol. nih.govaip.org This low barrier suggests that at certain temperatures, the interconversion between enantiomers could be a relatively frequent event. nih.gov The small energy barrier for the flipping of certain intermediates (EQ3 and EQ6) suggests that quantum tunneling could also play a role in the inversion process. aip.org The table below presents the relative energies of key transition states (TS) involved in the stereochemical pathways, calculated at the CCSD(T)/aug-cc-pVDZ//DFT/B3LYP/6-311++G(d,p) level of theory, providing a quantitative look at the energy landscape of these reactions. aip.org

Table 1: Relative Energies of Selected Transition States in 2-APN Stereoinversion (Data sourced from Kaur & Vikas, 2015) aip.org

| Transition State (TS) | Connecting Isomers | Relative Energy (kJ/mol) |

|---|---|---|

| TS0/1 | EQ0 ↔ EQ1 | 185.73 |

| TS0/2 | EQ0 ↔ EQ2 | 200.08 |

| TS1/3 | EQ1 ↔ EQ3 | 29.54 |

| TS3/4 | EQ3 ↔ EQ4 | 14.77 |

| TS4/5 | EQ4 ↔ EQ5 | 10.79 |

Hydrolysis Mechanisms and Kinetics of this compound

The hydrolysis of this compound to form alanine is a critical step in the prebiotic synthesis of amino acids via the Strecker pathway. acs.orgmdpi.com This reaction involves the conversion of the nitrile group into a carboxylic acid.

The hydrolysis of the nitrile group in this compound can be catalyzed by both acids and alkalis. frontiersin.orgroyalsocietypublishing.org

Alkaline Hydrolysis: Under alkaline (basic) conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile, directly attacking the carbon atom of the nitrile group. This forms an intermediate that, after protonation (typically from a water molecule), converts the nitrile into an amide. Further hydrolysis of the amide yields the carboxylate salt of alanine and ammonia (B1221849). acs.orgfrontiersin.org Laboratory studies focusing on prebiotic conditions on Titan suggest that alkaline hydrolysis is a more favorable pathway in environments rich in ammonia, which can act as a catalyst. acs.org

The rate and efficiency of this compound hydrolysis are significantly influenced by environmental conditions such as pH and the presence of catalysts. acs.org

pH: As described above, both strongly acidic and strongly alkaline conditions are typically required to facilitate the hydrolysis of the nitrile to an amino acid. royalsocietypublishing.org The reaction rate is dependent on the concentration of H⁺ or OH⁻ ions.

Catalysts: Ammonia plays a key role in the alkaline hydrolysis of aminonitriles, acting as a catalyst in a basic solution. acs.org In laboratory experiments simulating potential conditions on Saturn's moon Titan, the presence of at least 5% ammonia in water was found to be crucial for the formation of amino acids from aminonitriles. acs.orgacs.org In contrast, the inclusion of certain salts (1 wt%) and minerals did not show a significant effect on the formation of alanine from this compound compared to the effect of ammonia. acs.orgacs.org Copper(II) ions have also been shown to increase the reactivity of other nitriles in prebiotic-like chemical systems, suggesting a potential catalytic role for metal ions in certain contexts. nih.govresearchgate.net

Table 2: Influence of Catalysts on Alanine Yield from this compound (2AH) Alkaline Hydrolysis (Data based on findings from Ezell et al., 2024) acs.org

| Reactant Solution | Conditions | Key Finding |

|---|---|---|

| 2AH in water | Control | Minimal to no alanine formation observed. |

| 2AH in ammonia solution | 5% NH₃ in water | Ammonia acts as a key catalyst, leading to the formation of alanine. |

| 2AH in ammonia solution with salts/minerals | 5% NH₃, 1 wt% salts | The presence of salts and minerals did not significantly alter the yield of alanine compared to the ammonia-only solution. |

Polymerization and Oligomerization Reactions of this compound

Beyond its hydrolysis to a single amino acid, this compound can also participate in polymerization and oligomerization reactions. nih.gov These reactions can lead to more complex molecular structures, including peptides and their analogues, which is highly relevant in the context of the chemical origins of life. nih.gov

When a polymer of this compound is subjected to acid hydrolysis, the resulting mixture contains not only the expected alanine but also a variety of other compounds. nih.gov This indicates that the polymerization process is not a simple linear addition but involves more complex reaction pathways. Analysis of the hydrolyzate of the basic fraction of a this compound polymer has identified several fundamental structural units. nih.gov These findings suggest that during polymerization, reactions can occur at both the amino and nitrile functional groups, leading to a complex polymer structure with various linkages. The presence of oligomeric combinations in the hydrolyzate further demonstrates the formation of short chains of these units within the polymer. nih.gov

Table 3: Structural Units Identified in the Hydrolyzate of a 2-Aminopropionitrile Polymer (Data sourced from Basile et al., 1996) nih.gov

| Structural Unit |

|---|

| Alanine |

| 2,2'-Iminodipropionic acid |

| N-(1-cyanoethyl)alanine |

| N-ethylalanine |

| Glycine (B1666218) |

| Cyanoglycine |

| 5-Amino-4-carboxyimidazole |

Formation of Peptides and Amino Acid Analogues from this compound

The formation of peptides, the building blocks of proteins, from simple precursors is a cornerstone of origin of life research. This compound is considered a plausible precursor for prebiotic peptide synthesis. While the direct polymerization of canonical amino acids faces thermodynamic hurdles, amino acid analogues like this compound offer alternative pathways. nih.gov

One proposed mechanism involves the oligomerization of this compound in aqueous media. nih.gov Another avenue is through the formation of amino acid amides, which are more reactive towards polymerization than amino acids themselves. nih.gov For instance, studies on the polymerization of glycinamide, a related compound, have shown the formation of polyglycine, suggesting a similar potential for this compound to form polyalanine peptides under prebiotic conditions. researchgate.net

The synthesis of peptides often requires protecting groups to prevent unwanted side reactions. masterorganicchemistry.comlibretexts.orglibretexts.org In a prebiotic context, naturally occurring protecting groups would have been necessary. The reactivity of this compound and its derivatives could have played a role in such selective reactions, paving the way for the formation of longer peptide chains. libretexts.org Modern peptide synthesis techniques, such as solid-phase peptide synthesis, offer insights into how peptide chains can be built one amino acid at a time, a process that might have had a prebiotic analogue. masterorganicchemistry.com

Mechanism of Polymer Chain Growth and Termination

The polymerization of this compound has been studied to understand the formation of prebiotic polymers. Analysis of the polymer formed from this compound reveals a complex structure. Upon acid hydrolysis, the basic fraction of this polymer yields several fundamental structural units, indicating a variety of reaction pathways during polymerization. nih.gov

Table 1: Fundamental Structural Units Identified in the Hydrolyzate of this compound Polymer nih.gov

| Structural Unit |

| Alanine |

| 2,2'-Iminodipropionic acid |

| N-(1-cyanoethyl)alanine |

| N-Ethylalanine |

| Glycine |

| Cyanoglycine |

| 5-Amino-4-carboxyimidazole |

The presence of oligomeric combinations of these units in the hydrolyzate suggests that the polymerization involves multiple reaction steps and that hydrolysis was partial. nih.gov The formation of glycine, cyanoglycine, and 5-amino-4-carboxyimidazole residues may originate from hydrogen cyanide, a known precursor in prebiotic synthesis. nih.gov

The general mechanism of chain-growth polymerization involves three main stages: initiation, propagation, and termination. arsdcollege.ac.inuvebtech.com

Initiation: The process begins with the formation of an active species, often a radical, which then reacts with a monomer. uvebtech.com In the context of this compound polymerization, the initiator could have been a radical species present in the prebiotic environment.

Propagation: The initiated monomer adds to other monomer units, leading to the growth of the polymer chain. uvebtech.com The rate of propagation is influenced by factors such as monomer concentration and reactivity. arsdcollege.ac.in

Termination: The growth of the polymer chain is halted through processes like combination (two growing chains joining) or disproportionation (transfer of an atom between two growing chains). arsdcollege.ac.inuvebtech.com These termination steps are crucial in determining the final molecular weight of the polymer.

Reactivity with Biological and Prebiotic Relevant Molecules

Reactions with Aminothiols and Heterocycle Formation

The reaction of α-aminonitriles, such as this compound, with aminothiols like cysteine and homocysteine represents a significant pathway for the formation of peptides and nitrogen heterocycles under prebiotic conditions. Theoretical calculations indicate that α-aminonitriles are more reactive than other nitriles. researchgate.net

The proposed mechanism involves the initial trapping of the aminonitrile by the aminothiol (B82208) before it can be hydrolyzed to the corresponding amino acid. This reaction leads to the formation of five- or six-membered ring heterocycles. researchgate.net Subsequent hydrolysis of these heterocyclic intermediates yields dipeptides. This two-step process provides an efficient route to thiol-containing dipeptides in a primitive ocean environment. researchgate.net

Furthermore, these small thiol-containing peptides can themselves promote the formation of other peptide bonds and heterocyclic molecules, such as imidazoles, from transiently formed amidinonitriles. researchgate.net This suggests a potential catalytic role for these early peptides in the expansion of molecular complexity on the early Earth.

Role in the Formation of Alpha-Amino Acids (e.g., Alanine)

This compound is widely recognized as a direct precursor to the α-amino acid alanine. researchgate.netaip.orgacs.org The primary mechanism for this transformation is the hydrolysis of the nitrile group (-CN) to a carboxylic acid group (-COOH).

This hydrolysis can occur under alkaline conditions, a scenario considered plausible for environments on celestial bodies like Titan. acs.org Laboratory studies have demonstrated the formation of alanine from this compound through alkaline hydrolysis, with ammonia playing a key catalytic role. acs.org This reaction pathway is analogous to the final step of the Strecker synthesis, a well-established method for producing amino acids from aldehydes, ammonia, and hydrogen cyanide. researchgate.net

The inherent stability of this compound compared to other isomers with the same chemical formula (C₃H₆N₂) further supports its role as a significant precursor to alanine. researchgate.net This stability suggests that it could have been a relatively abundant molecule in the prebiotic environment, readily available for conversion to alanine.

Interactions with Metal Ions and Complexes

Metal ions are thought to have played a crucial role in prebiotic catalysis, facilitating reactions that led to the formation of essential biomolecules. nih.gov Their interactions with molecules like this compound could have been pivotal in the emergence of more complex structures.

While direct studies on the interaction of this compound with a wide range of metal ions are limited, the known catalytic activity of metal ions in related systems provides valuable insights. For example, metal ions such as Mg²⁺, Zn²⁺, and Pb²⁺ have been shown to catalyze the polymerization of nucleotides, suggesting a similar potential for promoting the oligomerization of amino acid precursors. nih.gov

In prebiotic scenarios, metal ions could have acted as catalysts in several ways:

Stabilizing reactants and transition states: By coordinating with functional groups, metal ions can lower the activation energy of reactions. nih.gov

Promoting condensation reactions: Metal ions can facilitate the formation of peptide bonds by activating carboxyl groups or promoting the removal of water. nih.gov

Influencing stereochemistry: The coordination of metal ions to chiral molecules could have played a role in the emergence of homochirality in biomolecules.

Given the availability of various metal ions on the early Earth, their interactions with this compound and other prebiotic molecules likely contributed significantly to the chemical evolution that led to life. nih.gov

Computational Quantum Chemical Studies of Reactivity

Computational quantum chemistry has become an indispensable tool for investigating the reactivity of molecules like this compound at a detailed, electronic level. These studies provide insights into reaction mechanisms, energetics, and the intrinsic properties of molecules that govern their chemical behavior.

High-level quantum-mechanical computations have been employed to explore the stereochemical pathways of this compound. aip.org These studies have not only confirmed the conventional mechanism for chiral inversion through an achiral intermediate but have also revealed a counterintuitive "flipping" mechanism that proceeds through chiral intermediates. aip.org The calculated low energy barrier for this flipping mechanism suggests that stereoinversion in this compound is a feasible process under interstellar conditions. aip.org

Quantum chemical calculations have also been used to study the fragmentation pathways of this compound upon photoionization. researchgate.net These studies have determined the appearance energies of various fragment ions and have shown that the dominant pathway for photoionization leads to the loss of a methyl group, forming a stable aminocyanomethylidynium ion. researchgate.net This finding has implications for the observed absence of this compound in certain astrophysical environments. researchgate.net

Furthermore, computational studies have investigated the formation of this compound and its isomers. For example, the reaction between ammonia and cyanoacetylene (B89716) to form aminopropenenitrile has been modeled, revealing a significant activation energy for the gas-phase reaction between the neutral molecules. acs.org The inherent stability of this compound compared to its isomers has also been a subject of computational investigation, with results indicating that it is the most stable isomer among all possible C₃H₆N₂ structures. researchgate.net This stability is a key factor in its proposed role as a major contributor to the enantiomeric excess of α-amino acids. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a important computational tool for investigating the electronic structure, stability, and reactivity of this compound and its derivatives. These theoretical studies provide detailed molecular-level insights that complement experimental findings.

DFT calculations have been instrumental in exploring the stereochemical pathways of this compound. For instance, detailed geometry optimizations of its enantiomeric forms have been performed using the B3LYP functional combined with the 6-311++G(d,p) basis set. aip.org This level of theory has been applied to analyze the bond lengths and angles of the molecule's equilibrium geometry and to calculate the energy barriers associated with its chiral inversion. aip.org

One significant application of DFT is in understanding the mechanisms of reactions involving this compound. Studies on the synthesis of N-(1-Cyano-1-methylethyl)isobutyramide, a derivative of this compound, have used DFT to analyze the electron density distribution. These analyses reveal high electron density around the cyano nitrogen, which is crucial for its chemical behavior. Furthermore, mechanistic studies supported by DFT indicate that in certain reactions, a Lewis acid catalyst activates a co-reactant, enhancing its electrophilicity for a nucleophilic attack by the amine group of this compound.

DFT methods are also employed to explore the reactivity of related α-aminonitrile structures. For example, in the synthesis of 2-methyl-2-(α-phenylamino) propanenitrile, DFT calculations using the B3LYP method helped to identify the reactivity of the reagents by analyzing changes in atomic charges and the orbital density of reaction intermediates. ppublishing.org Such computational approaches are valuable for substantiating proposed reaction mechanisms and understanding the electronic factors that control the synthesis route. ppublishing.org In the context of chiral inversion pathways for this compound, DFT calculations have estimated the flipping energy barriers for key intermediates, providing quantitative data on the feasibility of these transformations. aip.org

Table 1: DFT-Calculated Flipping Energy Barriers for Intermediates in this compound Chiral Inversion

| Intermediate Species | Computational Method | Calculated Flipping Energy (kJ/mol) | Reference |

|---|---|---|---|

| EQ3 | DFT/B3LYP/6-311++G(d,p) | 9.45 | aip.org |

| EQ6 | DFT/B3LYP/6-311++G | 3.68 | aip.org |

Ab Initio Calculations and Energy Landscape Mapping

Ab initio calculations, often in conjunction with systematic exploration techniques, provide a powerful framework for mapping the potential energy landscape of this compound reactivity without empirical parameterization. rsc.org A notable application is the use of the Global Reaction Route Mapping (GRRM) method, which employs high-level quantum-mechanical computations to explore complex stereochemical pathways. aip.orgresearchgate.net

This approach has been pivotal in studying the chiral inversion of this compound, a molecule considered a potential precursor to the amino acid alanine and relevant to the origins of extraterrestrial life. aip.orgresearchgate.netbohrium.com The GRRM method has successfully mapped the intricate pathways for the interconversion of its D- and L-enantiomers. aip.org These computational explorations have not only confirmed the conventional mechanism for chiral inversion, which proceeds through an achiral transition state, but have also uncovered a counterintuitive "flipping mechanism" that occurs via chiral intermediates. aip.orgresearchgate.net

The feasibility of these computationally proposed pathways is analyzed by calculating the Gibbs free-energy changes, particularly under conditions relevant to the interstellar medium. aip.orgresearchgate.net A key finding from these energy landscape maps is that the stereoinversion of this compound is energetically more favorable than the dissociation of the molecule or its intermediates. aip.org This suggests that once formed, this compound is prone to chiral inversion. aip.org Remarkably, the energy barrier for one of the identified flipping pathways was found to be as low as 3.68 kJ/mol. aip.orgresearchgate.net Such a low barrier has significant implications, suggesting that the inversion of chirality could occur even at the low temperatures characteristic of astrophysical environments, a factor that may be relevant to understanding the emergence of terrestrial homochirality. aip.org

Table 2: Comparison of Calculated Flipping Energies for this compound Intermediates

| Intermediate Species | Computational Method | Calculated Flipping Energy (kJ/mol) | Reference |

|---|---|---|---|

| EQ3 | HF/6-31G | 8.67 | aip.org |

| DFT/B3LYP/6-311++G(d,p) | 9.45 | aip.org | |

| EQ6 | HF/6-31G | 6.83 | aip.org |

| DFT/B3LYP/6-311++G | 3.68 | aip.org |

Astrophysical and Prebiotic Context of 2 Aminopropanenitrile

Detection and Abundance in Interstellar Medium (ISM) Analogues

While no chiral molecule has been definitively detected in the interstellar medium (ISM) to date, 2-aminopropanenitrile is considered a strong candidate for future discovery. aanda.orgaanda.orgbohrium.com Searches for this molecule have been conducted in chemically rich star-forming regions like Sagittarius B2(N) (Sgr B2(N)), a hot molecular core near the galactic center. aanda.orgmpg.de

Despite extensive searches, this compound has not yet been detected. researchgate.netresearchgate.net However, these observational campaigns have successfully established an upper limit on its abundance. In Sgr B2(N), the column density of this compound is estimated to be no more than 1.7 × 10¹⁶ cm⁻². bohrium.com This provides a crucial constraint for chemical models of the ISM.

The search for molecules in the vastness of space relies on detecting their unique spectral fingerprints. For a molecule like this compound, this involves measuring its rotational spectrum in a laboratory setting. aanda.org By documenting the precise frequencies at which the molecule absorbs and emits radiation as it rotates, scientists can create a reference map to search for in the complex spectra gathered by radio telescopes. aanda.org

Laboratory spectra of this compound have been recorded across a wide range of microwave and submillimeter frequencies (from 8 GHz up to 660 GHz). aanda.orgaanda.org Aided by ab initio quantum chemical calculations, researchers have assigned over 4,000 spectral lines corresponding to the molecule's most stable conformational state (conformer) and its five lowest-energy excited vibrational states. aanda.orgbohrium.com This comprehensive spectroscopic analysis is essential for accurately modeling its potential emission under the physical conditions of interstellar hot cores and distinguishing its signal from the myriad of other molecules present. aanda.org

Much of the interest in this compound stems from the successful detection of its simpler, non-chiral analogue, aminoacetonitrile (B1212223) (H₂NCH₂CN), in Sgr B2(N). aanda.orgdigitellinc.com Aminoacetonitrile is the precursor to glycine (B1666218), the simplest amino acid. nih.govarxiv.org Its confirmed presence in the ISM demonstrates that aminonitriles, a key class of prebiotic molecules, exist in star-forming regions. aanda.orgaanda.org

Observational data indicates that this compound is significantly less abundant than aminoacetonitrile. The upper limit derived for this compound suggests it is at least 1.8 to 5 times less abundant than aminoacetonitrile in Sgr B2(N). aanda.orgresearchgate.net This finding is consistent with general trends observed in interstellar chemistry, where the abundance of organic molecules tends to decrease with increasing complexity. For instance, a similar abundance ratio is seen between methyl cyanide (CH₃CN) and the larger ethyl cyanide (CH₃CH₂CN) in the same region. aanda.org

| Property | This compound | Aminoacetonitrile |

|---|---|---|

| Chemical Formula | CH₃CH(NH₂)CN | H₂NCH₂CN |

| Corresponding Amino Acid | Alanine (B10760859) | Glycine |

| Chirality | Chiral | Achiral (not chiral) |

| Detection Status in ISM | Not detected; upper limit established bohrium.comresearchgate.net | Detected in Sgr B2(N) and G10.47+0.03 aanda.orgnih.gov |

| Relative Abundance in Sgr B2(N) | At least 1.8-5 times less abundant than Aminoacetonitrile aanda.orgresearchgate.net | Reference abundance for comparison |

Formation Mechanisms in Extraterrestrial Environments

The potential presence of this compound in space prompts questions about its formation. Current theories point towards synthesis pathways that are plausible under the conditions found in interstellar clouds and on early planetary bodies.

One of the most widely accepted mechanisms for the formation of aminonitriles is the Strecker synthesis. nih.govoup.com In this reaction, an aldehyde (like acetaldehyde), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN) combine to form an α-aminonitrile. oup.com These precursor molecules are known to be present in extraterrestrial environments. The subsequent hydrolysis of this compound would then yield the amino acid alanine. acs.orgresearchgate.net This pathway represents a credible route for the abiotic formation of amino acid precursors on a primordial Earth or other planetary bodies receiving these ingredients from meteoritic delivery. nih.govnasa.gov

The harsh, low-density environment of the gas phase in the ISM is not always conducive to the formation of complex molecules. Interstellar dust grains, coated with icy mantles of water, ammonia, carbon monoxide, and other simple molecules, provide a crucial surface for chemical reactions to occur. nih.govnasa.gov These icy grains act as cosmic laboratories, concentrating the necessary reactants. nih.govresearchgate.net

The energy required to overcome reaction barriers is supplied by various sources, including ultraviolet (UV) photons and galactic cosmic rays. nih.govrsc.org Cosmic rays, which are high-energy particles, can penetrate deep into dense molecular clouds, triggering a cascade of chemical changes within the interstellar ices. youtube.comiflscience.com This energetic processing can break chemical bonds and initiate radical-radical reactions, leading to the assembly of more complex organic molecules, including aminonitriles, from simpler precursors. digitellinc.comrsc.org

| Formation Environment | Key Reactants/Conditions | Proposed Mechanism | Significance |

|---|---|---|---|

| Simulated Early Earth/Planetary Surfaces | Acetaldehyde (CH₃CHO), Ammonia (NH₃), Hydrogen Cyanide (HCN), Water oup.com | Strecker Synthesis nih.gov | Plausible pathway for forming amino acid precursors from simple molecules available on primordial planets. |

| Interstellar Ices | Simple molecules (H₂O, NH₃, CO, CH₄) concentrated on dust grains nih.govnih.gov | Surface chemistry initiated by cosmic rays and UV photons rsc.orgiflscience.com | Allows for the synthesis of complex organic molecules in the cold, dense regions where stars and planets form. |

Significance of this compound for Prebiotic Homochirality

One of the defining and mysterious characteristics of life on Earth is homochirality—the exclusive use of one of two possible mirror-image forms (enantiomers) of chiral molecules, such as L-amino acids in proteins. sciencex.com The origin of this biological preference is a fundamental question in origin-of-life research.

This compound, as the direct chiral precursor to alanine, is central to a leading hypothesis that explains this phenomenon. acs.orgnih.gov This theory posits that the initial chiral symmetry-breaking event occurred in space, before the formation of amino acids. Aminonitriles are significantly more stable than their corresponding amino acids under the harsh UV and cosmic ray irradiation found in interstellar regions. acs.orgnih.gov This resilience makes them better candidates for surviving long journeys through space and delivery to the early Earth via meteorites and comets. nih.govnih.gov

The proposed mechanism involves the interaction of aminonitriles with ultraviolet circularly polarized light (CPL), which has been observed in star-forming regions. nih.gov Asymmetric photolysis, the process where one enantiomer is preferentially destroyed by CPL, could lead to a small excess of the other enantiomer in the aminonitrile population. acs.org Computational studies focusing on the intense Lyman-alpha emission line (10.2 eV) suggest that irradiation with right-handed CPL would result in a positive enantiomeric excess of L-alanine's precursor, this compound. acs.orgnih.gov If this enantiomerically-enriched population of aminonitriles were delivered to a planetary body and subsequently hydrolyzed, it would produce a corresponding excess of L-amino acids, providing the raw material for the evolution of homochiral life. nih.gov

| Concept | Description | Supporting Evidence/Theory |

|---|---|---|

| Homochirality | Life's exclusive use of one enantiomer (e.g., L-amino acids) out of two mirror-image possibilities. sciencex.com | A universal feature of biochemistry on Earth. |

| Role of Aminonitrile Precursors | The chiral bias (enantiomeric excess) is thought to have originated in the more robust aminonitrile precursors before their hydrolysis into amino acids. acs.orgnih.gov | Aminonitriles are more stable than amino acids to UV and cosmic ray irradiation in space. nih.gov |

| Mechanism of Chiral Selection | Asymmetric photolysis by ultraviolet circularly polarized light (CPL) in star-forming regions preferentially destroys one enantiomer, leaving an excess of the other. nih.gov | Observations confirm the presence of CPL in interstellar environments. Theoretical models show CPL at specific energies can produce an excess of the precursors to L-amino acids. acs.orgnih.gov |

| Extraterrestrial Delivery | Enantiomerically enriched aminonitriles were delivered to the early Earth via meteorites and comets, seeding the planet with a prebiotic chiral bias. nih.govnih.gov | Amino acids with L-enantiomeric excesses have been found in meteorites. nih.gov |

Enantiomeric Excess Formation and Preservation

The emergence of a slight imbalance between the left- and right-handed forms of chiral molecules, known as an enantiomeric excess (ee), is a critical step in the origin of life's homochirality. In astrophysical environments, this compound, a direct precursor to the amino acid alanine, is a key molecule of interest in the study of how this asymmetry may have arisen.

One of the leading hypotheses for the formation of an enantiomeric excess in interstellar molecules is exposure to circularly polarized light (CPL) in star-forming regions. nih.gov Laboratory experiments and theoretical calculations have shown that the interaction of chiral molecules with CPL can lead to the preferential destruction of one enantiomer over the other, resulting in an excess of the more photostable one. nih.govsemanticscholar.org

Intense Lyman-alpha (Lyα) emission, a type of ultraviolet radiation found in star-forming regions, can be strongly circularly polarized. acs.org Theoretical models have investigated the effect of this radiation on this compound and other aminonitrile precursors. These studies predict that irradiation by right-handed circularly polarized Lyα light (R-CP-Lyα) at an energy of 10.2 eV would result in a positive enantiomeric excess of the L-form of these aminonitriles. acs.org This is significant because the hydrolysis of these L-aminonitriles would then lead to the L-amino acids that are predominant in terrestrial biology.

The inherent stability of this compound is another crucial factor. Quantum chemistry calculations have demonstrated that among its various structural isomers, this compound is the most stable. nih.govacs.orgresearchgate.net This stability suggests that it could be more abundant in the interstellar medium compared to less stable isomers, making it a more likely candidate to undergo processes that lead to an enantiomeric excess. nih.govresearchgate.net

The preservation of this enantiomeric excess during its journey from interstellar space to early Earth is paramount. Research indicates that aminonitriles are significantly more resistant to destruction by ultraviolet photolysis than their corresponding amino acids. acs.orgresearchgate.net This suggests that once an enantiomeric excess is established in this compound, it has a higher chance of surviving the harsh conditions of space and delivery to planetary bodies via meteorites or comets. Furthermore, the conversion (hydrolysis) of aminonitriles to amino acids has a high energy barrier, meaning the more stable aminonitrile form would be dominant in the cold conditions of molecular clouds, protecting the established chiral signature. researchgate.net

| Aminonitrile Precursor | Associated Amino Acid | Predicted %ee in Lyα Region (10.2 eV) |

|---|---|---|

| This compound (Ala-AN) | Alanine (Ala) | ~1-2% |

| 2-Aminobutanenitrile (Aba-AN) | 2-Aminobutyric acid (Aba) | ~1-2% |

| 2-Amino-3-methylbutanenitrile (Val-AN) | Valine (Val) | ~1-2% |

| 2-Amino-2-methylpropanenitrile (Iva-AN) | Isovaline (Iva) | 7.4% |

This table presents theoretically calculated enantiomeric excess values for various aminonitriles when exposed to simulated interstellar radiation conditions. The data is based on findings that suggest aminonitriles are the origin of amino acid homochirality. acs.org

Implications for the Origin of Life's Chirality

The homochirality of biological molecules—the exclusive use of L-amino acids in proteins and D-sugars in nucleic acids—is a fundamental and defining characteristic of life on Earth. mdpi.comresearchgate.netwikipedia.org The origin of this single-handedness is a central puzzle in understanding the emergence of life. nih.gov The discovery of enantiomeric excesses of certain L-amino acids in meteorites, such as the Murchison meteorite, provides strong evidence for an extraterrestrial source of the building blocks of life and their chiral bias. nih.govresearchgate.net

This compound plays a pivotal role in the theory that this homochirality originated in its chemical precursors. As the direct nitrile precursor to alanine, the simplest chiral proteinogenic amino acid, the enantiomeric state of this compound in the prebiotic environment could have directly influenced the chirality of the resulting amino acids. aanda.org The proposed scenario is as follows:

Interstellar Formation : Racemic or near-racemic this compound is formed in interstellar molecular clouds.

Chiral Imbalance : Asymmetric photochemical reactions, driven by circularly polarized light, create a small enantiomeric excess of one enantiomer (e.g., the precursor to L-alanine). acs.org

Preservation and Delivery : This enantiomeric excess is preserved due to the higher stability of the aminonitrile compared to the amino acid and is delivered to the early Earth via meteorites and comets. acs.orgresearchgate.net

Hydrolysis : On a habitable planet with liquid water, the aminonitrile undergoes hydrolysis to form the corresponding amino acid, transferring its enantiomeric excess.

Amplification : The initial small enantiomeric excess in the amino acid pool is then amplified to near homochirality through various potential prebiotic mechanisms, such as crystallization, polymerization, or autocatalytic reactions. nih.govnih.gov

This model, where the enantiomeric excess of amino acids is determined by their aminonitrile precursors, elegantly addresses some inconsistencies found in models that focus solely on the asymmetric photolysis of amino acids themselves. acs.org The stability and photochemical properties of this compound and related compounds make them robust candidates for carrying the seeds of homochirality from the stars to nascent life. The search for this compound and the determination of its enantiomeric ratio in extraterrestrial samples remain critical goals for astrochemistry and the study of the origin of life. aanda.org

| Compound | Relative Stability | Significance |

|---|---|---|

| This compound | Most stable among its isomers | Higher potential abundance in the interstellar medium, making it a more probable target for chiral symmetry-breaking events. nih.govacs.orgresearchgate.net |

| Aminonitriles vs. Amino Acids | More stable against UV photolysis | Enhanced survival probability during transport through space, preserving any established enantiomeric excess. acs.orgresearchgate.net |

Enzymatic and Biocatalytic Transformations of 2 Aminopropanenitrile

Nitrilase Enzymes and their Activity on 2-Aminopropanenitrile

Nitrilase enzymes (EC 3.5.5.1) are a crucial class of enzymes that catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia (B1221849). These enzymes are found in a wide array of organisms, including bacteria, fungi, and plants, and are noted for their applications in organic synthesis and bioremediation.

The primary enzymatic transformation of this compound involves the hydrolysis of its nitrile group (-C≡N) to a carboxylic acid group (-COOH), yielding the amino acid alanine (B10760859). This reaction is catalyzed by nitrilases in a single step, offering a green and efficient alternative to conventional chemical hydrolysis methods which often require harsh conditions.

The general reaction is as follows: CH₃CH(NH₂)C≡N + 2H₂O → CH₃CH(NH₂)COOH + NH₃

This direct conversion is a hallmark of nitrilase activity, distinguishing it from the two-step pathway involving nitrile hydratases and amidases that proceed via an amide intermediate.

Nitrilases exhibit a broad range of substrate specificities, which are generally categorized into three main classes: aliphatic, aromatic, and arylacetonitrilases. Nitrilases that act on this compound belong to the aliphatic nitrilase category. The catalytic activity of nitrilases is dependent on a conserved catalytic triad (B1167595) of amino acid residues in their active site, typically consisting of glutamic acid, lysine, and cysteine.

The proposed catalytic mechanism involves a nucleophilic attack by the cysteine residue on the electrophilic carbon atom of the nitrile group. This forms a tetrahedral intermediate, which is subsequently hydrolyzed to release the carboxylic acid and ammonia, regenerating the enzyme for further catalysis. The specificity of the enzyme for different substrates is determined by the architecture of the active site, with specific amino acid residues influencing substrate binding and orientation. For instance, studies on the nitrilase from Rhodococcus rhodochrous have shown that specific residues can determine the enzyme's preference for either aliphatic or aromatic nitriles.

| Enzyme Feature | Description |

| Enzyme Class | Nitrilase (EC 3.5.5.1) |

| Reaction Type | Hydrolysis |

| Substrate | This compound |

| Product | Alanine |

| Catalytic Triad | Cysteine, Glutamic Acid, Lysine |

| Mechanism | Nucleophilic attack by cysteine residue |

Biotechnological Production of Alanine and Beta-Alanine

The biotechnological production of amino acids from nitriles is a rapidly advancing field, offering sustainable and stereoselective synthesis routes. While much of the research has focused on the production of β-alanine from 3-aminopropionitrile, the principles are directly applicable to the synthesis of alanine from this compound.

Whole-cell biocatalysis utilizes intact microbial cells containing the desired nitrilase activity. This approach offers several advantages, including the protection of the enzyme within its natural cellular environment and the obviation of costly and time-consuming enzyme purification steps. Microorganisms such as those from the genera Rhodococcus, Pseudomonas, and Bacillus have been identified as potent sources of nitrilases for the conversion of aminonitriles.

In a typical whole-cell synthesis process, the selected microbial cells are cultivated to a high density and then incubated with this compound under optimized conditions of temperature, pH, and substrate concentration. The cells then convert the nitrile to alanine, which can be subsequently recovered from the reaction mixture.

Table of Microbial Genera with Nitrilase Activity:

| Microbial Genus | Notable Characteristics |

|---|---|

| Rhodococcus | Known for robust nitrilase activity towards a broad range of nitriles, including aliphatic and aromatic compounds. Often used in industrial biocatalysis. |

| Pseudomonas | Contains species with nitrilases active on various nitriles; some are inducible by specific substrates. |

| Bacillus | Some species possess nitrilases with high thermal and pH stability, making them suitable for industrial applications. |

The use of isolated and purified or immobilized nitrilases provides a more controlled and specific approach to the synthesis of alanine from this compound. This method eliminates potential side reactions that might occur in whole-cell systems and allows for higher product purity. The enzymatic conversion can be carried out with free enzymes in solution or with enzymes immobilized on a solid support, which facilitates enzyme recovery and reuse, thereby improving the economic feasibility of the process.

The stereoselective synthesis of chiral amino acids is a significant advantage of enzymatic conversion. Nitrilases can exhibit high enantioselectivity, enabling the production of optically pure L- or D-alanine, which is crucial for pharmaceutical applications.

Metabolic Pathways Involving this compound

The metabolic fate of this compound in microorganisms is primarily linked to its detoxification and utilization as a carbon and/or nitrogen source. The central metabolic pathway for the breakdown of this compound is its hydrolysis to alanine by a nitrilase.

Once alanine is formed, it can enter the central metabolic pathways of the microorganism. Alanine can be deaminated by an aminotransferase to yield pyruvate, which is a key intermediate in cellular respiration and can enter the citric acid cycle for energy production. The amino group can be transferred to other molecules for the synthesis of other amino acids and nitrogenous compounds.

While the specific metabolic pathway for this compound has not been extensively detailed in the scientific literature, the general microbial metabolism of aliphatic nitriles suggests that its primary role is to serve as a substrate for nitrilase, thereby providing the cell with a source of a key amino acid, alanine. The ability of microorganisms to metabolize nitriles is a crucial aspect of their adaptability and plays a role in the biogeochemical cycling of nitrogen.

Role in Indolic Compound Metabolism in Microorganisms and Plants

The enzymatic transformation of nitriles, including aminonitriles like this compound, is a critical process in the metabolic pathways of various microorganisms and plants, often intersecting with the biosynthesis of indolic compounds such as the plant hormone indole-3-acetic acid (IAA). The primary enzymes responsible for this conversion are nitrilases (EC 3.5.5.1), which catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia.

In the context of indolic compound metabolism, the most well-documented pathway involves the conversion of indole-3-acetonitrile (B3204565) (IAN) to IAA. This transformation is a key step in a tryptophan-dependent IAA biosynthesis route. nih.gov While IAN is the more extensively studied precursor, the substrate promiscuity of some nitrilases suggests that other nitrile-containing compounds could potentially feed into similar pathways.

Microorganisms, including bacteria and fungi, are known to possess nitrilase activity. nih.gov This enzymatic capability allows them to utilize naturally occurring nitriles as carbon and nitrogen sources. In some plant-associated microbes, the production of IAA via the IAN pathway can influence plant growth and development. nih.gov The broad substrate specificity of certain microbial nitrilases means they can act on a variety of aromatic and aliphatic nitriles. nih.gov While direct evidence for this compound as a primary precursor for indolic compounds in these pathways is not extensively documented, the enzymatic machinery for its conversion exists. Yeast nitrilases, for instance, are noted for their suitability in hydrolyzing aminonitriles. nih.gov

In plants, nitrilases also play a crucial role in IAA biosynthesis from IAN. nih.gov The presence of nitrilase enzymes in various plant species underscores the importance of this pathway in plant hormone regulation. The substrate specificity of these plant nitrilases can vary, with some showing a preference for arylacetonitriles like IAN.

The potential involvement of this compound in these metabolic networks would likely be as an alternative substrate for nitrilases that can then be further metabolized. The enzymatic conversion of this compound by a nitrilase would yield alanine. While alanine is a common amino acid, its direct role as a precursor for the indole (B1671886) ring of IAA is not the primary established pathway, which originates from tryptophan. However, metabolic pathways are complex and interconnected, and the products of this compound degradation could indirectly influence the pool of precursors available for tryptophan and subsequent indole biosynthesis.

The table below summarizes the key enzymes and pathways involved in the metabolism of nitriles related to indolic compounds.

| Enzyme Family | EC Number | Reaction Catalyzed | Relevance to Indolic Compound Metabolism |

| Nitrilase | 3.5.5.1 | R-C≡N + 2 H₂O → R-COOH + NH₃ | Directly converts indole-3-acetonitrile (IAN) to indole-3-acetic acid (IAA) in plants and microorganisms. Can hydrolyze a range of nitriles, including aminonitriles. |

| Nitrile Hydratase | 4.2.1.84 | R-C≡N + H₂O → R-CONH₂ | Part of a two-step nitrile degradation pathway. The resulting amide is further hydrolyzed by an amidase. |

| Amidase | 3.5.1.4 | R-CONH₂ + H₂O → R-COOH + NH₃ | Completes the two-step nitrile degradation pathway initiated by nitrile hydratase. |

Enzymatic Degradation and Remediation Applications

The enzymatic degradation of nitrile compounds, including this compound, presents a promising avenue for bioremediation of contaminated environments. Industrial activities often lead to the release of nitrile-containing compounds into wastewater and soil, posing environmental risks due to their toxicity. mdpi.com Bioremediation, utilizing the catalytic activities of microbial enzymes, offers an environmentally friendly and cost-effective alternative to traditional chemical and physical decontamination methods. mdpi.com

Nitrilases are the key enzymes in the bioremediation of nitrile pollutants. nih.gov They catalyze the hydrolysis of nitriles to their corresponding carboxylic acids and ammonia, which are generally less toxic and more readily biodegradable. nih.gov The broad substrate specificity of many microbial nitrilases makes them effective against a wide range of nitrile compounds. openbiotechnologyjournal.com

The application of nitrilases for the degradation of aminonitriles is of particular interest. Several microorganisms have been identified that produce nitrilases capable of hydrolyzing aminonitriles. For instance, some yeast species are known to be efficient in the hydrolysis of aminonitriles. nih.gov The degradation of this compound by such enzymes would result in the formation of alanine and ammonia, both of which can be assimilated into central metabolic pathways of microorganisms.

Research in this area often focuses on isolating and characterizing novel nitrilases from various microbial sources with high activity and stability, as well as engineering existing enzymes to improve their efficiency and substrate range. The table below presents examples of microorganisms that have been studied for their ability to degrade nitrile compounds, highlighting the potential for similar applications targeting this compound.

| Microorganism | Enzyme(s) | Substrates Degraded | Potential for this compound Degradation |

| Rhodococcus sp. | Nitrilase, Nitrile Hydratase/Amidase | Aromatic and aliphatic nitriles | High, as Rhodococcus species are known for their broad metabolic capabilities against nitriles. |

| Comamonas sp. | Not specified | Cypermethrin metabolite 3-phenoxybenzoic acid | Moderate, demonstrates degradation of complex organic molecules. |

| Alcaligenes sp. | Nitrilase | Aromatic nitriles | High, as some strains show high specificity towards certain nitriles. openbiotechnologyjournal.com |

| Pseudomonas sp. | Nitrilase | Aromatic and aliphatic nitriles | High, known for their versatility in degrading a wide range of organic pollutants. |

| Yeast (e.g., Cryptococcus sp.) | Nitrilase | Hydroxynitriles and aminonitriles | High, as yeast nitrilases are particularly suited for aminonitrile hydrolysis. nih.gov |

The development of bioremediation strategies for this compound would involve screening for and isolating microorganisms capable of utilizing it as a sole carbon and/or nitrogen source. Subsequent characterization of the enzymes involved, particularly the nitrilases, would be crucial for optimizing the degradation process. Immobilization of either the whole microbial cells or the purified enzymes can enhance their stability and reusability in bioreactor systems for treating industrial wastewater containing this compound. nih.gov

Advanced Analytical Techniques for 2 Aminopropanenitrile Characterization and Reaction Monitoring

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the analysis of 2-aminopropanenitrile.